molecular formula C22H26N2O7 B7854164 (S)-Alpha,Alpha-Diphenyl-3-Pyrrolidineacetamine L-Tartaric acid salt

(S)-Alpha,Alpha-Diphenyl-3-Pyrrolidineacetamine L-Tartaric acid salt

Cat. No.: B7854164
M. Wt: 430.5 g/mol
InChI Key: HRXFENQYWZZQMX-FWQMQHHGSA-N
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Description

(S)-Alpha,Alpha-Diphenyl-3-Pyrrolidineacetamine L-Tartaric acid salt is a chiral compound that has garnered significant interest in various scientific fields due to its unique structural and functional properties. This compound is particularly notable for its applications in asymmetric synthesis and as a resolving agent in the separation of enantiomers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Alpha,Alpha-Diphenyl-3-Pyrrolidineacetamine L-Tartaric acid salt typically involves the reaction of (S)-Alpha,Alpha-Diphenyl-3-Pyrrolidineacetamine with L-Tartaric acid. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions to ensure the formation of the desired salt. The reaction mixture is then subjected to crystallization to obtain the pure compound.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, are essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-Alpha,Alpha-Diphenyl-3-Pyrrolidineacetamine L-Tartaric acid salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(S)-Alpha,Alpha-Diphenyl-3-Pyrrolidineacetamine L-Tartaric acid salt has a wide range of applications in scientific research:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.

    Biology: Employed in the study of chiral recognition and enantioselective interactions in biological systems.

    Medicine: Investigated for its potential use in the development of chiral drugs and pharmaceuticals.

    Industry: Utilized in the production of high-purity chemicals and materials with specific chiral properties.

Mechanism of Action

The mechanism of action of (S)-Alpha,Alpha-Diphenyl-3-Pyrrolidineacetamine L-Tartaric acid salt involves its interaction with molecular targets through chiral recognition. The compound can form specific interactions with enzymes, receptors, and other biomolecules, leading to enantioselective effects. These interactions are mediated by hydrogen bonding, van der Waals forces, and steric interactions, which contribute to the compound’s unique properties.

Comparison with Similar Compounds

Similar Compounds

  • ®-Alpha,Alpha-Diphenyl-3-Pyrrolidineacetamine L-Tartaric acid salt
  • (S)-Alpha,Alpha-Diphenyl-3-Pyrrolidineacetamine D-Tartaric acid salt
  • ®-Alpha,Alpha-Diphenyl-3-Pyrrolidineacetamine D-Tartaric acid salt

Uniqueness

(S)-Alpha,Alpha-Diphenyl-3-Pyrrolidineacetamine L-Tartaric acid salt is unique due to its specific chiral configuration, which imparts distinct enantioselective properties. This makes it particularly valuable in applications requiring high chiral purity and selectivity, such as in asymmetric synthesis and chiral resolution processes.

Properties

IUPAC Name

(3S)-2,3-dihydroxybutanedioic acid;2,2-diphenyl-2-pyrrolidin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O.C4H6O6/c19-17(21)18(16-11-12-20-13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15;5-1(3(7)8)2(6)4(9)10/h1-10,16,20H,11-13H2,(H2,19,21);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2?/m.0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRXFENQYWZZQMX-FWQMQHHGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.C(C(C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.[C@H](C(C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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